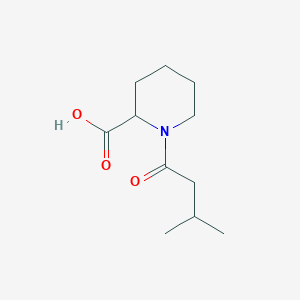![molecular formula C17H16N4O3S B2445284 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide CAS No. 315221-81-9](/img/structure/B2445284.png)
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
: "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" is a novel compound with potential applications in diverse scientific fields. This compound's structure is built on the foundation of a hydrazide functional group, flanked by a dihydroxyphenyl ring and a benzimidazole moiety. The presence of these unique structural motifs suggests potential bioactivity and versatility in chemical reactions, making it a compound of great interest for further research.
Métodos De Preparación
: The synthesis of "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" can be achieved through several synthetic routes. A common method involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. Reaction temperatures typically range from room temperature to moderate heating (50-80°C) to facilitate the formation of the desired product. In an industrial setting, scaling up this reaction might require optimization of solvent use, reaction time, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
: This compound undergoes a variety of chemical reactions due to its functional groups.
Oxidation
: The dihydroxyphenyl ring can be oxidized to quinones under mild oxidative conditions using reagents such as potassium ferricyanide or hydrogen peroxide.
Reduction
: Reduction of the benzimidazole moiety is possible using reducing agents like lithium aluminum hydride.
Substitution
: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and benzimidazole group. For example, nitration or halogenation can be achieved using concentrated nitric acid or halogens in the presence of a catalyst.
The major products from these reactions depend on the reagents and conditions employed. For instance, oxidation of the phenyl ring yields quinones, while reduction of the benzimidazole moiety may yield various reduced benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
: It can serve as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology
: The compound's structural elements suggest potential biological activity, including antioxidant or antimicrobial properties, which can be explored for pharmaceutical applications.
Medicine
: Investigating its bioactivity could lead to the development of new therapeutic agents.
Industry
: The compound's reactivity and stability make it suitable for use in material science or as a chemical probe in various industrial processes.
Mecanismo De Acción
: The biological effects of "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" are likely mediated by its interaction with specific molecular targets. The dihydroxyphenyl group may participate in redox cycling, affecting cellular oxidative stress pathways. The benzimidazole moiety can interact with nucleic acids or proteins, potentially modulating enzyme activity or gene expression. These interactions suggest a multi-faceted mechanism of action involving multiple biological pathways.
Comparación Con Compuestos Similares
: Similar compounds include:
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(2-aminophenyl)acetohydrazide
: Shares the dihydroxyphenyl motif but differs in the attached functional groups.
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[1H-indol-3-yl]acetohydrazide
: Contains an indole ring instead of a benzimidazole moiety, potentially altering its bioactivity.
What sets "N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide" apart is its unique combination of dihydroxyphenyl and benzimidazole groups, which confer distinct chemical properties and potential biological activities.
Hope this deep dive into your requested compound is what you were looking for
Propiedades
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-21-13-5-3-2-4-12(13)19-17(21)25-10-16(24)20-18-9-11-6-7-14(22)15(23)8-11/h2-9,22-23H,10H2,1H3,(H,20,24)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUONBJKSAPACR-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
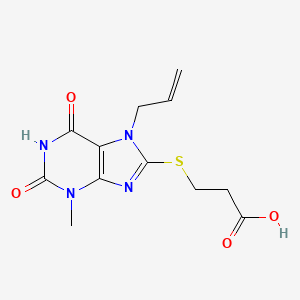
amino}-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B2445208.png)

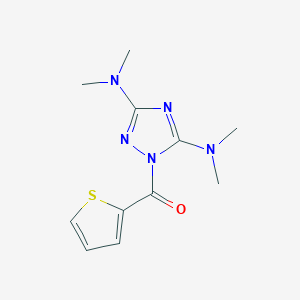
![1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2445212.png)
![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2445214.png)
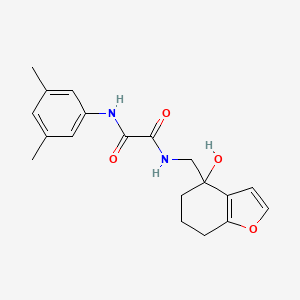
![(2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2445216.png)
![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)
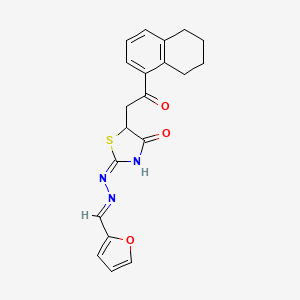
![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2445223.png)
